(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one
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Description
(E)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)-2-propen-1-one is a useful research compound. Its molecular formula is C26H24N2O5 and its molecular weight is 444.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Derivatives of benzisoxazole, including those related to the compound of interest, have been synthesized and evaluated for their antioxidant activities. For instance, new derivatives containing various substituents have shown variable antioxidant activity depending on the test system used, indicating potential applications in oxidative stress-related conditions (Buravlev et al., 2021).
Spectroscopic and Thermodynamic Properties
Spectroscopic and thermodynamic properties of benzisoxazole derivatives have been studied to understand their molecular behavior and potential applications in materials science. Studies involving computational and experimental methods have provided insights into the optimized geometry, atomic charges, and thermodynamic properties, which are essential for designing materials with specific functionalities (Uppal et al., 2019).
Corrosion Inhibition
Benzimidazole and oxadiazole derivatives, which share structural similarities with the compound , have been synthesized and assessed for their ability to inhibit corrosion in metals. These studies reveal that such compounds can form protective layers on metal surfaces, suggesting applications in corrosion prevention technologies (Ammal et al., 2018).
Chemical Reactions and Molecular Devices
Research has also focused on the chemical reactivity of related compounds, leading to the formation of novel structures and the potential for creating molecular devices. For example, studies on cyclodextrin complexation of stilbene derivatives have shown the ability to undergo photoisomerization, indicating applications in the development of molecular switches and devices (Lock et al., 2004).
Cytotoxicity and Anticancer Activity
Investigations into the cytotoxicity of neolignans and related compounds have identified significant inhibitory effects on cancer cell growth, pointing towards potential applications in anticancer therapies. These compounds have been shown to induce apoptosis in cancer cells through various pathways, highlighting their importance in medical research (Ma et al., 2017).
properties
IUPAC Name |
(E)-1-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]-3-(3,4,5-trimethoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-16-5-7-17(8-6-16)25-20-13-18(9-10-21(20)28-33-25)22(29)11-12-27-19-14-23(30-2)26(32-4)24(15-19)31-3/h5-15,27H,1-4H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVFPFCJROGTFS-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)C=CNC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)/C=C/NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.